molecular formula C30H27N3O2S2 B11094498 2-(naphthalen-1-yl)-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

2-(naphthalen-1-yl)-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

Cat. No.: B11094498
M. Wt: 525.7 g/mol
InChI Key: JECMLCNTKAWGLN-UHFFFAOYSA-N
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Description

2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-13-BENZOTHIAZOL-2-YL}SULFANYL)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound that features a benzothiazole core, a naphthalene moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the naphthalene moiety, and the attachment of the acetamide group. Common synthetic routes may include:

    Formation of Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of Naphthalene Moiety: This step may involve the coupling of a naphthalene derivative with the benzothiazole core using reagents such as palladium catalysts.

    Attachment of Acetamide Group: This can be done through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions may target the acetamide group or the benzothiazole ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced benzothiazole derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: It can be used as a building block for more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Possible use as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

    Materials Science: Utilization in the development of advanced materials such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole core and naphthalene moiety may play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores.

    Naphthalene Derivatives: Compounds featuring naphthalene moieties.

    Acetamide Derivatives: Compounds with acetamide functional groups.

Uniqueness

The uniqueness of 2-({6-[2-(NAPHTHALEN-1-YL)ACETAMIDO]-13-BENZOTHIAZOL-2-YL}SULFANYL)-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE lies in its combination of these three distinct structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C30H27N3O2S2

Molecular Weight

525.7 g/mol

IUPAC Name

2-naphthalen-1-yl-N-[2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C30H27N3O2S2/c1-19(2)20-10-12-23(13-11-20)31-29(35)18-36-30-33-26-15-14-24(17-27(26)37-30)32-28(34)16-22-8-5-7-21-6-3-4-9-25(21)22/h3-15,17,19H,16,18H2,1-2H3,(H,31,35)(H,32,34)

InChI Key

JECMLCNTKAWGLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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